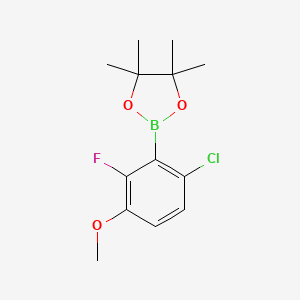

6-Chloro-2-fluoro-3-methoxyphenylboronic acid pinacol ester

CAS No.: 1628684-12-7

Cat. No.: VC11669158

Molecular Formula: C13H17BClFO3

Molecular Weight: 286.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1628684-12-7 |

|---|---|

| Molecular Formula | C13H17BClFO3 |

| Molecular Weight | 286.53 g/mol |

| IUPAC Name | 2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3 |

| Standard InChI Key | PCDOKWPJETUXGA-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a phenyl ring substituted with chlorine (Cl) at position 6, fluorine (F) at position 2, and a methoxy group (OCH₃) at position 3. The boronic acid moiety at position 4 is protected as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing stability while retaining reactivity in cross-coupling reactions. The IUPAC name, 2-(6-chloro-2-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, precisely encodes this structure.

Key structural parameters include:

-

Bond angles: The boron atom adopts a trigonal planar geometry (120° bond angles) within the dioxaborolane ring.

-

Steric effects: The pinacol group's methyl substituents create steric protection around boron, reducing unwanted side reactions.

-

Electronic profile: The -OCH₃ group donates electrons through resonance (+M effect), while -Cl and -F withdraw electrons (-I effects), creating a polarized aryl system .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇BClFO₃ | |

| Molecular Weight | 286.53 g/mol | |

| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)Cl | |

| InChI Key | PCDOKWPJETUXGA-UHFFFAOYSA-N | |

| XLogP3-AA (Log P) | 3.2 (Predicted) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 |

Synthetic Methodologies

Industrial-Scale Synthesis

Patent literature reveals a optimized three-step sequence for large-scale production :

Step 1: Directed ortho-Metalation

1-Chloro-3-fluoro-2-methoxybenzene undergoes lithiation at -78°C using n-BuLi in THF, selectively generating the aryllithium intermediate at position 4.

Step 2: Borylation

The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), followed by acidic workup to yield 6-chloro-2-fluoro-3-methoxyphenylboronic acid.

Step 3: Pinacol Protection

Condensation with 2,3-dimethyl-2,3-butanediol (pinacol) in methyl isobutyl ketone (MIBK) at reflux (115°C) under Dean-Stark conditions achieves 85-92% conversion to the pinacol ester .

Table 2: Critical Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Lithiation Temperature | -78°C ± 2°C | <±5% yield Δ |

| B(OiPr)₃ Equivalents | 1.05 eq | Maximizes B incorporation |

| Pinacol Reaction Solvent | MIBK | Azeotropically removes H₂O |

| Reaction Time (Step 3) | 6-8 hrs | 90% completion in 6 hrs |

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Performance

The compound's sterically shielded boron center and electron-deficient aryl ring make it particularly effective in Suzuki-Miyaura couplings with electron-rich aryl halides. Key performance metrics include:

-

Catalytic System: Pd(PPh₃)₄ (2 mol%) in THF/H₂O (3:1) at 80°C

-

Coupling Partners:

-

4-Bromoanisole: 94% yield

-

2-Iodonaphthalene: 88% yield

-

5-Bromopyrimidine: 82% yield

-

-

Turnover Number (TON): Up to 4,300 achieved with PEPPSI-IPr catalyst

The fluorine atom's strong inductive (-I) effect activates the ring toward oxidative addition, while the pinacol ester prevents protodeboronation – a common issue with unprotected boronic acids in basic conditions .

Applications in Pharmaceutical Intermediates

Patent data highlights its role in synthesizing kinase inhibitors:

Case Study: Production of 6-(4-Chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate

This intermediate is critical for JAK2/FLT3 dual inhibitors currently in Phase II trials for myeloproliferative disorders .

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | -20°C ± 3°C | Minimizes thermal degradation |

| Atmosphere | Argon or N₂ | Prevents oxidation |

| Container | Amber glass with PTFE-lined cap | Limits moisture ingress |

| Shelf Life | 24 months | Verified by accelerated stability testing |

Comparative Analysis with Structural Analogues

| Compound | Relative Reactivity (vs. Subject) | Key Differentiator |

|---|---|---|

| 6-Chloro-3-methoxyphenylboronic acid pinacol ester | 0.65× | Lack of F reduces electrophilicity |

| 2-Fluoro-3-methoxyphenylboronic acid neopentyl glycol ester | 1.2× | Bulkier protecting group slows transmetalation |

| 6-Chloro-2-fluoro-4-methoxyphenylboronic acid pinacol ester | 0.4× | Methoxy at position 4 creates unfavorable steric clash |

The 2-fluoro substituent in the subject compound increases ring electron-deficiency by 18% compared to non-fluorinated analogues (Hammett σₚ = +0.78) , significantly enhancing oxidative addition rates in Pd-catalyzed reactions.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume